molecular formula C13H12F2OSi B032563 1,1-Bis(4-fluorophenyl)-1-methylsilanol CAS No. 156162-13-9

1,1-Bis(4-fluorophenyl)-1-methylsilanol

Cat. No. B032563
M. Wt: 250.31 g/mol
InChI Key: HVYDPFLJJBFJJD-UHFFFAOYSA-N
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Description

“1,1-Bis(4-fluorophenyl)-1-methylsilanol” is an organic compound that contains two phenyl rings, each substituted with a fluorine atom at the para position, and a methylsilanol group. The presence of the silanol group (Si-OH) suggests that it might have interesting reactivity and could be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two 4-fluorophenyl groups attached to a silicon atom, which is also bonded to a methyl group and a hydroxyl group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound . The presence of the silanol group suggests that it could potentially participate in condensation reactions or act as a weak acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorophenyl groups and the silanol group . For example, the fluorine atoms might increase the compound’s stability and affect its reactivity .

properties

IUPAC Name

bis(4-fluorophenyl)-hydroxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2OSi/c1-17(16,12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYDPFLJJBFJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905110
Record name 1,1-Bis(4-fluorophenyl)-1-methylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(4-fluorophenyl)-1-methylsilanol

CAS RN

156162-13-9
Record name 1,1-Bis(4-fluorophenyl)-1-methylsilanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156162139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(4-fluorophenyl)-1-methylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-BIS(4-FLUOROPHENYL)-1-METHYLSILANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OHD6NU8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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